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molecular formula C16H15NO6 B190220 Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate CAS No. 164161-49-3

Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate

Cat. No. B190220
M. Wt: 317.29 g/mol
InChI Key: SHQBNKDRVJNGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09320739B2

Procedure details

To solution of methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (13.0 g, 0.0572 mol) in DMF (120 mL) and benzyl chloride (7.23 ml, 0.0629 mol), K2CO3 (8.69 g, 0.0629 mol) and potassium iodide (0.949 g, 0.0057 mol) were added. The reaction mixture was heated at 90-95° C. overnight. The solvent was evaporated under vacuum and the residue was taken in ethyl acetate and washed with water and brine. After drying over MgSO4, the solution was concentrated ad purified on silica gel column to yield methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate (13.99 g, 77% yield). 1HNMR (DMSO-d6): δ 7.66 (1H, s), 7.40 (6H, m), 5.27 (2H, s), 3.83 (3H, s), 3.80 (3H, s). LC-MS (ESI) m/z 318 (M+H)+.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
7.23 mL
Type
reactant
Reaction Step One
Name
Quantity
8.69 g
Type
reactant
Reaction Step One
Quantity
0.949 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([O:15][CH3:16])=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[CH2:17](Cl)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C([O-])([O-])=O.[K+].[K+].[I-].[K+]>CN(C=O)C>[CH2:17]([O:1][C:2]1[C:3]([O:15][CH3:16])=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
OC=1C(=CC(=C(C(=O)OC)C1)[N+](=O)[O-])OC
Name
Quantity
7.23 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
8.69 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.949 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated ad
CUSTOM
Type
CUSTOM
Details
purified on silica gel column

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=CC(=C(C(=O)OC)C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.99 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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